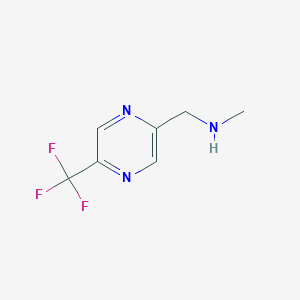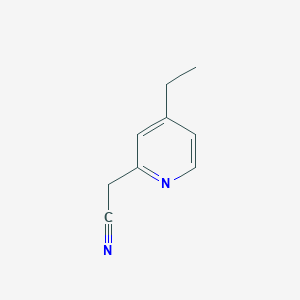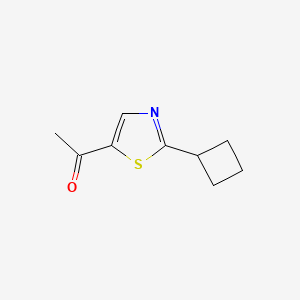
Praseodymium(III)bromidexhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium(III)bromidexhydrate is a chemical compound consisting of praseodymium, bromine, and water molecules. It is a crystalline compound with the chemical formula PrBr₃·xH₂O. Praseodymium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Praseodymium(III)bromidexhydrate can be synthesized through the reaction of praseodymium oxide with hydrobromic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrate form. The general reaction is as follows:
Pr2O3+6HBr→2PrBr3+3H2O
The resulting praseodymium(III)bromide is then hydrated to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the extraction of praseodymium from its ores, followed by the reaction with hydrobromic acid and subsequent hydration. The purity and yield of the compound are optimized through various purification and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Praseodymium(III)bromidexhydrate undergoes several types of chemical reactions, including:
Oxidation: Praseodymium(III) can be oxidized to higher oxidation states under specific conditions.
Reduction: Praseodymium(III) can be reduced to lower oxidation states using suitable reducing agents.
Substitution: Bromide ions in this compound can be substituted with other halide ions or ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halide exchange reactions using halide salts like sodium chloride or potassium iodide.
Major Products Formed
Oxidation: Higher oxidation state compounds of praseodymium.
Reduction: Lower oxidation state compounds of praseodymium.
Substitution: Praseodymium compounds with different halide ions or ligands.
Scientific Research Applications
Praseodymium(III)bromidexhydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other praseodymium compounds.
Biology: Studied for its potential biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Used in the production of high-strength alloys, special glasses, and ceramics. It is also used as a dopant in fiber optics and laser materials.
Mechanism of Action
The mechanism of action of praseodymium(III)bromidexhydrate involves its interaction with molecular targets and pathways. In catalytic applications, praseodymium(III) ions facilitate the reaction by providing active sites for the reactants. In biological systems, praseodymium(III) ions can interact with proteins and other biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Praseodymium(III)chloride: Similar in structure and properties but contains chloride ions instead of bromide.
Praseodymium(III)fluoride: Contains fluoride ions and has different solubility and reactivity compared to praseodymium(III)bromidexhydrate.
Praseodymium(III)iodide: Contains iodide ions and exhibits different physical and chemical properties.
Uniqueness
This compound is unique due to its specific combination of praseodymium and bromide ions, which imparts distinct properties such as solubility, reactivity, and stability. Its hydrate form also influences its behavior in various applications, making it suitable for specific research and industrial uses.
Properties
Molecular Formula |
Br3H2OPr |
|---|---|
Molecular Weight |
398.64 g/mol |
IUPAC Name |
praseodymium-141(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3/i;;;;1+0 |
InChI Key |
CCMZJPMVOCFMPN-AZCDSDHNSA-K |
Isomeric SMILES |
O.[Br-].[Br-].[Br-].[141Pr+3] |
Canonical SMILES |
O.[Br-].[Br-].[Br-].[Pr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)










